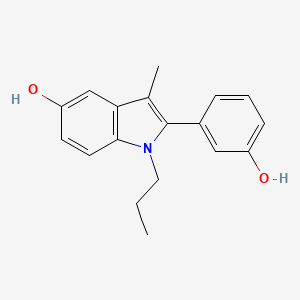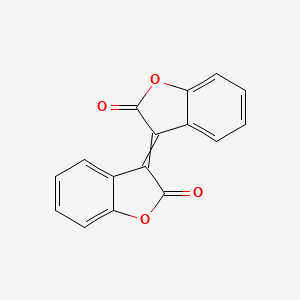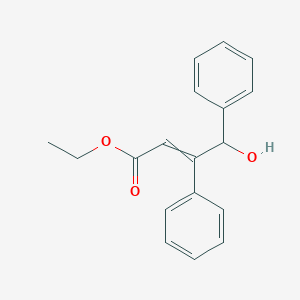
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of a hydroxyl group, two phenyl groups, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .
類似化合物との比較
Ethyl acetoacetate: A precursor in the synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate.
Benzaldehyde: Another precursor used in the synthesis.
4,4-Diphenyl-3-buten-2-one: A structurally similar compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
93098-02-3 |
|---|---|
分子式 |
C18H18O3 |
分子量 |
282.3 g/mol |
IUPAC名 |
ethyl 4-hydroxy-3,4-diphenylbut-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-2-21-17(19)13-16(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3 |
InChIキー |
NPZJOHCFQAMVRS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
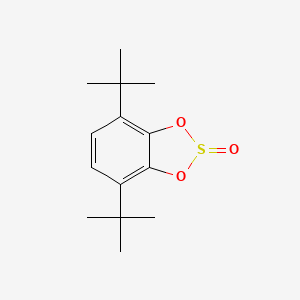
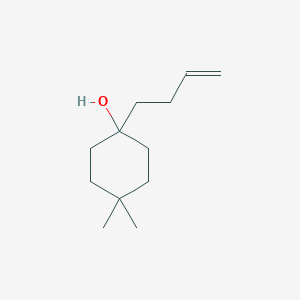
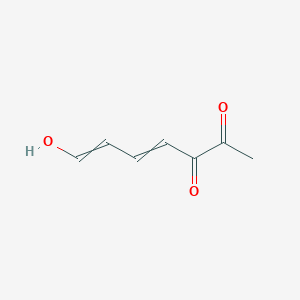
![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)
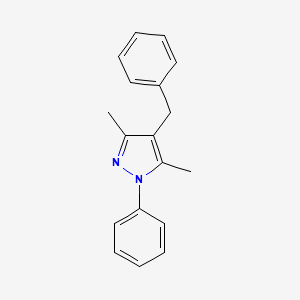

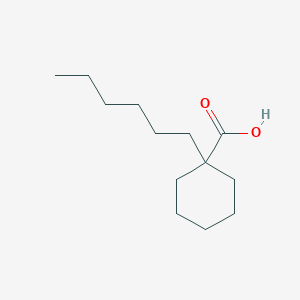
![4-Chloro-2,6-bis[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14361832.png)
